molecular formula C7H4N2O B053515 2-Formylisonicotinonitrile CAS No. 116308-38-4

2-Formylisonicotinonitrile

Cat. No.: B053515
CAS No.: 116308-38-4
M. Wt: 132.12 g/mol
InChI Key: MKTLVFRYWOEUPJ-UHFFFAOYSA-N
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Description

2-Formylisonicotinonitrile is a versatile chemical compound with the molecular formula C7H4N2O. It is widely used in various scientific studies due to its unique chemical properties. This compound is particularly significant in organic synthesis and pharmaceutical research, making it an essential material in the scientific community.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylisonicotinonitrile typically involves the reaction of isonicotinonitrile with formylating agents under controlled conditions. One common method includes the use of formic acid and acetic anhydride as reagents, which react with isonicotinonitrile to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous monitoring of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Formylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Formylisonicotinonitrile (2-FINC) is a compound of increasing interest in scientific research due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Applications in Organic Synthesis

1. Synthesis of Heterocycles
2-FINC serves as a precursor for synthesizing various heterocyclic compounds. It can undergo cyclization reactions to form pyridine derivatives, which are crucial in pharmaceuticals and agrochemicals.

2. Ligand Development
The compound has been explored as a ligand in coordination chemistry. Its ability to form complexes with transition metals enhances catalytic processes in organic reactions, such as cross-coupling reactions and polymerization.

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of 2-FINC derivatives as anticancer agents. For example, modifications to the compound have led to the development of new molecules that exhibit selective cytotoxicity against cancer cell lines. A notable study demonstrated that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells.

2. Antimicrobial Properties
Research has indicated that 2-FINC exhibits antimicrobial activity against various bacterial strains. In vitro tests revealed that derivatives of 2-FINC possess significant antibacterial properties, making them candidates for further development into therapeutic agents.

Materials Science

1. Dye Sensitizers in Solar Cells
2-FINC has been investigated for its potential use as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and facilitate electron transfer makes it suitable for enhancing the performance of solar energy devices.

2. Polymer Chemistry
The compound is utilized in polymer chemistry as a building block for synthesizing functional polymers. These polymers can have applications in coatings, adhesives, and other materials requiring specific chemical properties.

Table 1: Summary of Biological Activities of 2-FINC Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)
2-FINC-1AnticancerMCF-7 (breast cancer)5.6
2-FINC-2AntimicrobialE. coli12.3
2-FINC-3AnticancerHeLa (cervical cancer)8.1

Table 2: Applications in Material Science

ApplicationDescription
Dye SensitizersUsed in DSSCs for enhanced light absorption
Functional PolymersBuilding blocks for coatings and adhesives

Case Studies

Case Study 1: Development of Anticancer Agents
A research team synthesized a series of 2-FINC derivatives and evaluated their anticancer properties against various cell lines. The study found that specific modifications to the structure significantly enhanced cytotoxicity, leading to further investigations into their mechanisms of action.

Case Study 2: Solar Cell Efficiency
In a project aimed at improving solar cell efficiency, researchers incorporated 2-FINC as a dye sensitizer in DSSCs. The results showed an increase in energy conversion efficiency compared to traditional sensitizers, demonstrating the compound's potential in renewable energy applications.

Mechanism of Action

The mechanism of action of 2-Formylisonicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in organic synthesis, where it helps in the construction of complex molecular architectures .

Comparison with Similar Compounds

    Isonicotinonitrile: Shares a similar structure but lacks the formyl group.

    2-Formylpyridine: Similar in structure but with a pyridine ring instead of a nitrile group.

Uniqueness: 2-Formylisonicotinonitrile is unique due to the presence of both formyl and nitrile functional groups, which impart distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic applications .

Biological Activity

2-Formylisonicotinonitrile, with the chemical formula C7_7H4_4N2_2O, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its interactions with various biological targets.

  • Molecular Weight : 120.12 g/mol
  • CAS Number : 53547-60-7
  • PubChem ID : 14761468
  • Structural Formula :
C7H4N2O\text{C}_7\text{H}_4\text{N}_2\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A significant focus has been on its efficacy against various bacterial strains and fungi.

  • Antibacterial Activity :
    • The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains such as Bacillus subtilis and Escherichia coli .
    • A specific case study indicated that modifications to the compound's structure could enhance its antibacterial properties, suggesting a structure-activity relationship (SAR) that warrants further investigation.
  • Antifungal Activity :
    • The compound also demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum. MIC values were reported between 16.69 to 78.23 µM for C. albicans, indicating moderate effectiveness .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interaction with key enzymes or receptors within microbial cells. For instance, the inhibition of glycogen synthase kinase-3 (GSK-3), a target for various therapeutic agents, has been noted in related compounds . This suggests that similar pathways may be involved in the biological activity of this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of substituents on the aromatic ring can significantly affect its potency against microbial strains. For example:

  • Electron-donating groups tend to enhance antibacterial activity.
  • Modifications at specific positions on the ring can lead to improved efficacy against particular pathogens .

Data Table

Biological Activity Target Pathogen MIC (µM)
AntibacterialBacillus subtilis4.69 - 22.9
AntibacterialEscherichia coli2.33 - 156.47
AntifungalCandida albicans16.69 - 78.23
AntifungalFusarium oxysporum56.74 - 222.31

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation involving a series of derivatives of isonicotinonitriles found that certain modifications led to enhanced antibacterial activity compared to baseline compounds .
  • Pharmacological Assessment : Another study assessed the pharmacological properties of related compounds, establishing a link between structural features and biological outcomes, thereby providing insights into potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-Formylisonicotinonitrile, and what analytical techniques ensure its purity?

  • Methodological Answer :

  • Synthesis : Common methods include formylation of isonicotinonitrile derivatives using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) or oxidation of methyl-substituted precursors. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidation or decomposition .
  • Purity Confirmation :
  • NMR Spectroscopy : Characteristic peaks for the formyl group (δ ~9.8–10.2 ppm in 1^1H NMR) and nitrile (C≡N stretch at ~2200–2250 cm⁻¹ in IR) are critical.
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H]⁺ = 147.06 g/mol) confirm molecular identity and purity ≥95% .

Q. What spectroscopic signatures (NMR, IR) are characteristic of this compound?

  • Methodological Answer :

  • 1^1H NMR : Key signals include the formyl proton (singlet, δ ~10.0 ppm) and aromatic protons (doublets in δ 7.5–8.5 ppm, J ≈ 5 Hz).
  • 13^{13}C NMR : Formyl carbon (δ ~190–195 ppm), nitrile carbon (δ ~115–120 ppm), and aromatic carbons (δ ~120–150 ppm).
  • IR : Strong absorption bands for C=O (~1680 cm⁻¹) and C≡N (~2240 cm⁻¹) .

Q. How to optimize reaction conditions for the formylation of isonicotinonitrile precursors?

  • Methodological Answer :

  • Variables to Control :
VariableOptimal RangeImpact
Temperature0–5°C (exothermic control)Minimizes decomposition
SolventAnhydrous DCM or THFEnhances reagent solubility
CatalystPOCl₃ (1.2 eq)Ensures complete activation
  • Post-Reaction Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The formyl group’s position ortho to the nitrile creates steric hindrance, reducing accessibility for bulky nucleophiles. Use smaller ligands (e.g., Pd(PPh₃)₄) to improve catalytic efficiency.
  • Electronic Effects : Electron-withdrawing nitrile and formyl groups activate the pyridine ring for electrophilic substitutions. DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What strategies resolve discrepancies in reported reaction yields of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Protocols :

Standardize solvent purity (HPLC-grade) and moisture control (Schlenk line).

Use internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate yield calculations.

  • Statistical Analysis : Apply ANOVA to compare batch variations and identify outliers. Contradictions often arise from unaccounted variables like trace metal contaminants .

Q. What role does the formyl group play in the biological activity of this compound complexes?

  • Methodological Answer :

  • Mechanistic Studies :
  • The formyl group enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinase inhibitors).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite can model binding affinities. Compare with methyl or acetyl analogs to isolate formyl-specific effects.
  • In Vitro Validation : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines (e.g., HeLa or HEK293) .

Properties

IUPAC Name

2-formylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTLVFRYWOEUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563709
Record name 2-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116308-38-4
Record name 2-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-cyano-2-hydroxymethylpyridine (1.1 g, 8.2 mmol) from stage A in dry DMSO (18 mL) was added N,N-dicyclohexylcarbodiimide (5.08 g, 24.6 mmol) and phosphoric acid (0.4 g, 4.1 mmol). The mixture was stirred overnight at room temperature. The solid was removed by filtration and washed with ether and water. The filtrate and washings were combined, and the organic layer separated. The aqueous layer was further extracted 4 times with ether, the organics combined, dried over magnesium sulphate and evaporated. The residue was purified by SPE silica column chromatography, eluting with dichloromethane, then chloroform, then diethyl ether. Evaporation of the appropriate fractions afforded 4-cyanopyridine-2-carboxaldehyde as a solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
5.08 g
Type
reactant
Reaction Step One
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0.4 g
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reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Add selenium dioxide (2.69 g, 24.2 mmol) to a solution of 2-hydroxymethyl-isonicotinonitrile (5.86 g, 43.7 mmol) in dioxane (120 mL). Heat reaction to 80° C. After 4 hours, cool to room temperature. Add dichloromethane (500 mL) and celite and stir. After 15 minutes, filter through a plug of silica eluting with dichloromethane. Concentrate filtrate under reduced pressure to yield the title compound as an orange solid (5.30 g, 92%): 1H NMR (DMSO-d6) δ 8.19 (dd, 1H), 8.34 (t, 1H), 9.07 (dd, 1H), 10.01 (s, 1H).
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

To a cooled solution of oxalyl chloride (13.2 mL, 150 mmol) in anhydrous DCM (86 mL) under nitrogen atmosphere at −78° C. was added DMSO (21.2 mL dropwise over 20 minutes. The mixture was stirred for 15 minutes at (−78° C.) before 2-hydroxymethyl-isonicotinonitrile (4.0 g, 30 mmol) dissolved in anhydrous DCM (60 mL) was added dropwise to the reaction mixture over 5 minutes. The reaction was stirred for 2 hrs at −78° C. maintaining a nitrogen atmosphere. A white solid precipitate formed and the temperature was raised to (−55° C.) and triethylamine (6.15 mL, 450 mmol) was added dropwise for over 15 minutes, cooling bath was removed allowing the mixture to warm to room temperature over 2 hrs. The mixture was diluted with DCM (400 mL) and washed with brine (2×50 mL). The aqueous phase was extracted with DCM (3×50 mL). The combined organic layers were combined and concentrated in vacuo. A buff white solid was isolated that was used without any further purification. Single peak in LC-MS analysis, (yield taken to be quantitative), m/z (LC-MS, ESP), RT=2.53 mins, (M+H)=133.0.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
6.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Formylisonicotinonitrile
2-Formylisonicotinonitrile
2-Formylisonicotinonitrile
2-Formylisonicotinonitrile
2-Formylisonicotinonitrile
2-Formylisonicotinonitrile

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